Potassium 1-naphthaleneacetate

Übersicht

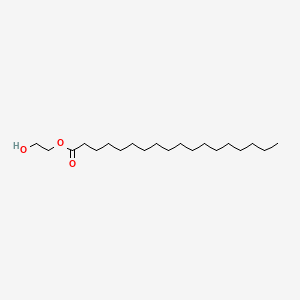

Beschreibung

Potassium 1-Naphthaleneacetate is a synthetic compound widely used in various scientific and industrial applications. It is a potassium salt of 1-naphthaleneacetic acid, known for its role as a plant growth regulator. The compound is characterized by its white to almost white powder or crystalline appearance and is soluble in water .

Wissenschaftliche Forschungsanwendungen

Potassium 1-Naphthaleneacetate is extensively used in scientific research due to its versatile properties:

Chemistry: It serves as a reagent in organic synthesis and catalysis.

Biology: The compound is used as a plant growth regulator, promoting root formation and growth in various plant species.

Medicine: Research explores its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and as an additive in various industrial processes

Safety and Hazards

Wirkmechanismus

The mechanism of action of Potassium 1-Naphthaleneacetate involves its role as a synthetic auxin, a class of plant hormones. It binds to specific receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound influences various pathways, including the regulation of gene expression and modulation of ion transport .

Similar Compounds:

1-Naphthaleneacetic Acid: The parent compound, used similarly as a plant growth regulator.

Indole-3-acetic Acid: Another synthetic auxin with similar applications but different structural properties.

2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with auxin-like activity.

Uniqueness: this compound is unique due to its high solubility in water and stability, making it more suitable for certain applications compared to its analogs. Its potassium salt form enhances its effectiveness as a plant growth regulator .

Biochemische Analyse

Biochemical Properties

Potassium 1-Naphthaleneacetate is involved in various biochemical reactions. It is known to interact with enzymes and proteins, particularly phospholipase . The nature of these interactions is likely to involve binding at specific sites, influencing the activity of these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with a lower risk of cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have a stable nature . Detailed information on its degradation and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific studies on this compound are limited, it is generally understood that the impact of such compounds can have threshold effects and may cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is known that the control of subcellular localization is an essential mechanism for ion channels to play specific functional roles in various polarized cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-Naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with potassium hydroxide. The process can be summarized as follows:

- Dissolve 1-naphthaleneacetic acid in a suitable solvent such as ethanol.

- Add an equimolar amount of potassium hydroxide to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Evaporate the solvent to obtain the solid product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

- Large-scale mixing of 1-naphthaleneacetic acid and potassium hydroxide in industrial reactors.

- Continuous stirring and monitoring of reaction parameters.

- Filtration and drying of the final product to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium 1-Naphthaleneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid.

Reduction: Reduction reactions can convert it back to 1-naphthaleneacetic acid.

Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reactions with other metal salts can lead to the formation of different naphthaleneacetate salts.

Major Products:

Oxidation: Naphthalene-1,2-dicarboxylic acid.

Reduction: 1-Naphthaleneacetic acid.

Substitution: Various metal naphthaleneacetate salts

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 1-naphthaleneacetate involves the reaction of 1-naphthaleneacetic acid with potassium hydroxide in water followed by acidification with hydrochloric acid to yield the potassium salt of 1-naphthaleneacetic acid.", "Starting Materials": [ "1-naphthaleneacetic acid", "potassium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-naphthaleneacetic acid and potassium hydroxide in water.", "2. Stir the solution and heat it to 50-60°C.", "3. Continue stirring until all the solids are dissolved.", "4. Cool the solution to room temperature.", "5. Add hydrochloric acid to the solution slowly until the pH reaches 2-3.", "6. Stir the solution for an additional 30 minutes.", "7. Filter the solution to remove any solids.", "8. Collect the filtrate and evaporate it to dryness.", "9. Collect the solid residue and wash it with cold water.", "10. Dry the product in a vacuum oven at 60-70°C.", "11. Collect the final product, Potassium 1-naphthaleneacetate." ] } | |

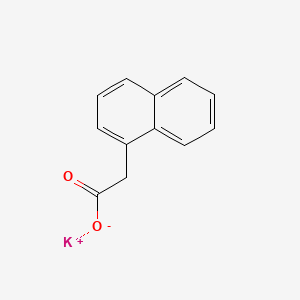

CAS-Nummer |

15165-79-4 |

Molekularformel |

C12H10KO2 |

Molekulargewicht |

225.30 g/mol |

IUPAC-Name |

potassium;2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |

InChI-Schlüssel |

ADHKNBCKUUVGIL-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[K] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

15165-79-4 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

86-87-3 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)

![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1678976.png)